molecular formula C9H7N3O4S B1348724 [(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid CAS No. 19951-24-7

[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid

Cat. No. B1348724
CAS RN: 19951-24-7
M. Wt: 253.24 g/mol
InChI Key: SMTHPGGRKWIUEJ-UHFFFAOYSA-N
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Description

“[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” is a compound that contains a benzimidazole scaffold . Benzimidazole is an important heterocyclic pharmacophore, which is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities . This compound is a derivative of benzimidazole and has a molecular formula of C9H7N3O4S .


Molecular Structure Analysis

The molecular structure of “[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” is characterized by a benzimidazole ring fused with a five-membered imidazole ring . The benzimidazole nucleus is an isostructural pharmacophore of naturally occurring active biomolecules . The structure–activity relationship (SAR) analyses of benzimidazoles highlight that the substituent’s tendency and position on the benzimidazole ring significantly contribute to the biological activity .

Scientific Research Applications

Cyclization and Isomer Identification

Cyclization of [(5-substituted-2-benzimidazolyl)thio] acetic acid leads to the formation of thiazolo[3,2-a]benzimidazol-3(2H)-ones. This process, when carried out in Dowtherm A or Ac2O/pyridine, results in the formation of two possible isomers in a nearly 1:1 ratio. This method is particularly effective for the cyclization of [(5-nitro-2-benzimidazolyl)thio] acetic acid, demonstrating its unique reactivity and the potential for synthesizing novel benzimidazole derivatives with significant structural diversity (Tanaka, Ino, & Murakami, 1981).

Quantum Mechanical Characterization

(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid serves as a precursor in the synthesis of acyl-thiosemicarbazides with potential biological activities. Through an oxidation reaction followed by conversion to the corresponding sulfonyl hydrazide, this compound facilitates the creation of new thiosemicarbazides. Spectral and quantum-chemical analyses of these derivatives highlight their potential tuberculostatic action, suggesting applications in the development of new therapeutic agents (Cheptea et al., 2022).

Anti-tubercular and Antimicrobial Activities

Derivatives of benzimidazole acetic acid, including those associated with (5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid, have been synthesized and investigated for their biological activities. These compounds have shown promising anti-tubercular activity compared to the standard drug streptomycin, as well as good antimicrobial activities. This indicates the potential of (5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid derivatives in developing new antimicrobial and anti-tubercular agents (Maste, Jeyarani, Kalekar, & Bhat, 2011).

Anti-inflammatory Evaluation

Benzimidazole-2-thione derivatives, including those derived from (5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid, exhibit significant anti-inflammatory activity. The synthesis of these compounds involves a series of reactions, culminating in the production of (5-Nitro-1H-benzimidazol-2-yl)thio]acetyl piperazine derivatives. Molecular docking studies against the cox-2 enzyme have shown important binding interactions, supporting the potential of these derivatives as anti-inflammatory agents (Ganji & Agrawal, 2020).

Future Directions

Benzimidazole derivatives have shown promising therapeutic potential and several are undergoing human trials . Future research could focus on overcoming challenges such as drug resistance, costly and tedious synthetic methods, and lack of structural information of receptors . Further studies could also explore the synthesis, characterization, and biological evaluation of “[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” and its derivatives.

properties

IUPAC Name

2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S/c13-8(14)4-17-9-10-6-2-1-5(12(15)16)3-7(6)11-9/h1-3H,4H2,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTHPGGRKWIUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351377
Record name SBB039278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid

CAS RN

19951-24-7
Record name SBB039278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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